molecular formula C5H6INO B13579703 5-Ethyl-4-iodo-1,3-oxazole

5-Ethyl-4-iodo-1,3-oxazole

Cat. No.: B13579703
M. Wt: 223.01 g/mol
InChI Key: PQEQTQHGSBUAIE-UHFFFAOYSA-N
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Description

5-Ethyl-4-iodo-1,3-oxazole is a heterocyclic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-4-iodo-1,3-oxazole typically involves the iodination of 5-ethyl-1,3-oxazole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to achieve selective iodination at the 4-position .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability, safety, and efficiency. These methods often employ automated systems to precisely control reaction parameters, ensuring high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, alkoxides.

Major Products:

Scientific Research Applications

5-Ethyl-4-iodo-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 5-Ethyl-4-iodo-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target. For example, in antimicrobial applications, it may inhibit essential bacterial enzymes, while in anticancer research, it may interfere with cell division processes .

Comparison with Similar Compounds

  • 5-Methyl-4-iodo-1,3-oxazole
  • 5-Ethyl-4-bromo-1,3-oxazole
  • 5-Ethyl-4-chloro-1,3-oxazole

Comparison: 5-Ethyl-4-iodo-1,3-oxazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The iodine substituent can participate in specific reactions, such as halogen exchange and cross-coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C5H6INO

Molecular Weight

223.01 g/mol

IUPAC Name

5-ethyl-4-iodo-1,3-oxazole

InChI

InChI=1S/C5H6INO/c1-2-4-5(6)7-3-8-4/h3H,2H2,1H3

InChI Key

PQEQTQHGSBUAIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CO1)I

Origin of Product

United States

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